molecular formula C16H16N2O3S2 B10864423 Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate

Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B10864423
M. Wt: 348.4 g/mol
InChI Key: LWTZGPJMMSAJTR-UHFFFAOYSA-N
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Description

ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-4-phenyl-3-thiophenecarboxylate with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the presence of both acetylamino and carbothioyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-(acetylcarbamothioylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-15(20)13-12(11-7-5-4-6-8-11)9-23-14(13)18-16(22)17-10(2)19/h4-9H,3H2,1-2H3,(H2,17,18,19,22)

InChI Key

LWTZGPJMMSAJTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC(=O)C

Origin of Product

United States

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